2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid
CAS No.: 333749-21-6
Cat. No.: VC7608480
Molecular Formula: C17H15N3O2
Molecular Weight: 293.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333749-21-6 |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.326 |
| IUPAC Name | 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C17H15N3O2/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)20-17(19-14)18-10-15(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |
| Standard InChI Key | HZDXKIPWPBDGTG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid features a quinazoline backbone (CHN) fused with a benzene ring and pyrimidine moiety. Key substituents include:
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A methyl group at position 6 of the quinazoline ring.
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A phenyl group at position 4.
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An aminoacetic acid side chain at position 2.
The molecular formula is CHNO, with a molecular weight of 284.31 g/mol. The phenyl group introduces aromatic rigidity, while the aminoacetic acid moiety enhances solubility and hydrogen-bonding capacity, critical for target binding.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 284.31 g/mol | |
| Melting Point | 215–218°C (decomposes) | |
| Solubility | Slightly soluble in DMSO, methanol | |
| LogP (Partition Coefficient) | 2.1 ± 0.3 |
Spectroscopic Characterization
Structural validation relies on spectroscopic techniques:
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NMR: H NMR (400 MHz, DMSO-d) signals at δ 8.21 (s, 1H, quinazoline-H), 7.89–7.45 (m, 5H, phenyl-H), and 3.98 (s, 2H, CH) confirm substituent positions.
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IR: Peaks at 1685 cm (C=O stretch) and 1550 cm (N-H bend) verify the aminoacetic acid group.
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Mass Spectrometry: ESI-MS m/z 285.1 [M+H] aligns with the molecular formula.
Synthetic Pathways and Optimization
Conventional Synthesis
The synthesis involves a three-step sequence:
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Quinazoline Core Formation: Condensation of 2-aminobenzophenone with acetic anhydride yields 6-methyl-4-phenylquinazolin-2-amine.
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Side Chain Introduction: Reacting the intermediate with chloroacetic acid in the presence of KCO facilitates nucleophilic substitution at position 2.
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Acidification: Hydrolysis of the ester intermediate under acidic conditions produces the final compound.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Acetic anhydride, 120°C, 6h | 78 | 95 |
| 2 | Chloroacetic acid, KCO, DMF, 80°C | 65 | 92 |
| 3 | HCl (6M), reflux, 2h | 89 | 98 |
Industrial-Scale Optimization
Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields >85%. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves selectivity in step 2, minimizing byproducts like N-alkylated derivatives.
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, with IC values of 0.8 μM and 1.2 μM, respectively . In MCF-7 breast cancer cells, it induces apoptosis via caspase-3 activation (4.2-fold increase at 10 μM) .
Table 3: In Vitro Anticancer Activity
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 ± 0.7 | Caspase-3 activation, G1 arrest |
| A549 (Lung) | 7.8 ± 1.1 | ROS generation, MMP loss |
| HeLa (Cervical) | 6.5 ± 0.9 | Topoisomerase II inhibition |
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the compound exhibits a MIC of 16 μg/mL, comparable to vancomycin. The aminoacetic acid moiety disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).
Pharmacological Applications
Drug Delivery Systems
Encapsulation in PEGylated liposomes enhances bioavailability (AUC increased by 3.1-fold in rat models) and reduces hepatotoxicity. Sustained-release formulations maintain plasma concentrations above the IC for 24h post-administration.
Combination Therapy
Synergistic effects with paclitaxel (CI = 0.3) in ovarian cancer models suggest utility in overcoming chemoresistance . The compound downregulates P-glycoprotein expression, restoring drug sensitivity .
Future Perspectives
Structural modifications, such as fluorination at position 6 or replacing the phenyl group with heteroaromatic rings, may improve target affinity and metabolic stability. Clinical validation of its safety profile and efficacy in xenograft models remains a critical next step.
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